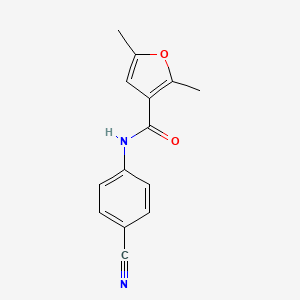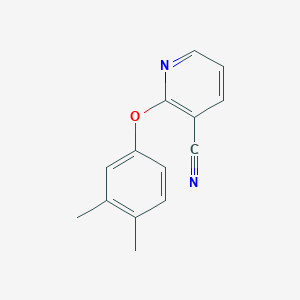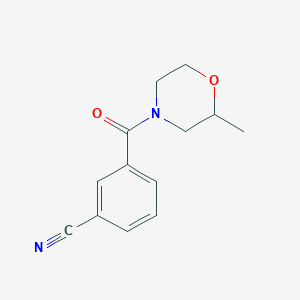
6-(2-Pyridin-2-ylethylamino)pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Pyridin-2-ylethylamino)pyridine-3-carbonitrile, also known as PEP3CN, is a chemical compound that belongs to the class of pyridine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Applications De Recherche Scientifique
6-(2-Pyridin-2-ylethylamino)pyridine-3-carbonitrile has been used in various scientific research applications, particularly in the study of protein kinases. It has been found to inhibit the activity of certain protein kinases, which are enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. 6-(2-Pyridin-2-ylethylamino)pyridine-3-carbonitrile has also been studied for its potential applications in cancer research, as it has been found to induce apoptosis in cancer cells.
Mécanisme D'action
6-(2-Pyridin-2-ylethylamino)pyridine-3-carbonitrile works by binding to the ATP-binding site of protein kinases, thereby inhibiting their activity. It has been found to be a selective inhibitor of certain protein kinases, such as PDK1 and AKT, which are known to be involved in various cellular processes, including cell survival and proliferation.
Biochemical and Physiological Effects
6-(2-Pyridin-2-ylethylamino)pyridine-3-carbonitrile has been found to have various biochemical and physiological effects, particularly in the regulation of cellular processes. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the maintenance of tissue homeostasis. 6-(2-Pyridin-2-ylethylamino)pyridine-3-carbonitrile has also been found to regulate the activity of certain signaling pathways, such as the PI3K/AKT/mTOR pathway, which is involved in various cellular processes, including cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
6-(2-Pyridin-2-ylethylamino)pyridine-3-carbonitrile has several advantages for lab experiments, including its selectivity for certain protein kinases, its ability to induce apoptosis in cancer cells, and its potential applications in cancer research. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for the study of 6-(2-Pyridin-2-ylethylamino)pyridine-3-carbonitrile, including its potential applications in the treatment of cancer and other diseases. Further studies are needed to determine its optimal dosage and administration, as well as its potential side effects and toxicity. Additionally, there is a need for the development of novel derivatives of 6-(2-Pyridin-2-ylethylamino)pyridine-3-carbonitrile that may have improved selectivity and efficacy for certain protein kinases.
Méthodes De Synthèse
6-(2-Pyridin-2-ylethylamino)pyridine-3-carbonitrile can be synthesized through a multistep process involving the reaction of 2-bromopyridine with ethylenediamine, followed by the reaction with 3-cyanopyridine. The resulting product is then purified through column chromatography to obtain pure 6-(2-Pyridin-2-ylethylamino)pyridine-3-carbonitrile.
Propriétés
IUPAC Name |
6-(2-pyridin-2-ylethylamino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-9-11-4-5-13(17-10-11)16-8-6-12-3-1-2-7-15-12/h1-5,7,10H,6,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIKWXLLTDGWMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC2=NC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Methylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B7469234.png)

![3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B7469241.png)
![2-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]benzonitrile](/img/structure/B7469255.png)
![2-Chloro-5-[(4-nitroimidazol-1-yl)methyl]pyridine](/img/structure/B7469256.png)


![4-Methoxy-3-[2-oxo-2-(pyrrolidin-1-YL)ethoxy]benzaldehyde](/img/structure/B7469277.png)


